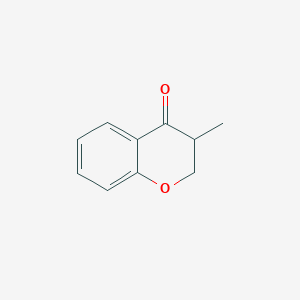

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Description

BenchChem offers high-quality 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKLMHVJWGDWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-86-8 | |

| Record name | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one, commonly known as 3-methylchroman-4-one, is a heterocyclic organic compound belonging to the chroman-4-one family. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, most notably flavonoids.[1][2] Unlike their unsaturated counterparts, chromones, chroman-4-ones possess a saturated bond between carbons C-2 and C-3, a seemingly minor structural change that imparts significant differences in chemical reactivity and biological activity.[2][3] This structural framework serves as a crucial building block in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5]

This technical guide provides a comprehensive examination of the core physicochemical properties of 3-methylchroman-4-one. It is designed for researchers, scientists, and drug development professionals, offering detailed spectroscopic analysis, validated synthesis protocols, insights into its chemical reactivity, and a discussion of its applications as a key intermediate in the synthesis of potent therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-methylchroman-4-one are critical for its handling, characterization, and application in synthetic chemistry. While extensive experimental data for this specific molecule is sparse, its properties can be reliably predicted based on well-documented, structurally similar analogs.

Table 1: Summary of Physicochemical Properties for 3-methylchroman-4-one

| Property | Value / Description | Reference / Basis |

| Molecular Formula | C₁₀H₁₀O₂ | (Calculated) |

| Molecular Weight | 162.19 g/mol | (Calculated) |

| IUPAC Name | 3-methyl-2,3-dihydro-4H-1-benzopyran-4-one | - |

| Synonyms | 3-methylchroman-4-one | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on analogs like 2-ethyl-3-methylidenechroman-4-one.[6] |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, Ethyl Acetate, THF). Insoluble in water. | General property of chromanones.[7] |

Spectroscopic and Analytical Characterization

The structural elucidation of 3-methylchroman-4-one relies on a combination of modern spectroscopic techniques. The following data are predicted based on spectral information from closely related compounds, including the parent chroman-4-one[3][8] and 3-bromochroman-4-one.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the structure and stereochemistry of 3-methylchroman-4-one.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-80 mg for ¹³C NMR) and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).[7][10]

-

Internal Standard: Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) for chemical shift referencing.[7][11]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled single-pulse experiment is standard.[7]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.90 | dd | J = 7.9, 1.7 | Deshielded by adjacent C=O group. Analog: 3-bromochroman-4-one (7.89 ppm).[9] |

| H-7 | ~7.50 | ddd | J = 8.4, 7.2, 1.7 | Typical aromatic region. Analog: 3-bromochroman-4-one (7.48–7.52 ppm).[9] |

| H-8 | ~7.05 | d | J = 8.4 | Shielded by ether oxygen. Analog: 3-bromochroman-4-one (6.98–7.06 ppm).[9] |

| H-6 | ~7.00 | t | J = 7.5 | Typical aromatic region. Analog: 3-bromochroman-4-one (6.98–7.06 ppm).[9] |

| H-2a (axial) | ~4.65 | dd | J = 11.5, 6.0 | Diastereotopic proton on carbon adjacent to oxygen. |

| H-2b (equatorial) | ~4.30 | dd | J = 11.5, 3.5 | Diastereotopic proton on carbon adjacent to oxygen. |

| H-3 | ~2.90 | m (sextet-like) | - | Methine proton adjacent to C=O and coupled to H-2 protons and methyl group. |

| 3-CH₃ | ~1.25 | d | J = 7.0 | Methyl group coupled to H-3 methine proton. |

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C=O) | ~191.5 | Carbonyl carbon. Analog: 7-hydroxychroman-4-one (189.8 ppm).[3] |

| C-8a | ~161.5 | Aromatic carbon attached to ether oxygen. Analog: 3-bromochroman-4-one (160.65 ppm).[9] |

| C-5 | ~136.5 | Aromatic CH. Analog: 3-bromochroman-4-one (136.74 ppm).[9] |

| C-7 | ~127.5 | Aromatic CH. Analog: 3-bromochroman-4-one (128.24 ppm).[9] |

| C-6 | ~122.0 | Aromatic CH. Analog: 3-bromochroman-4-one (122.33 ppm).[9] |

| C-4a | ~121.0 | Quaternary aromatic carbon. Analog: 3-bromochroman-4-one (118.77 ppm).[9] |

| C-8 | ~118.0 | Aromatic CH. Analog: 3-bromochroman-4-one (117.95 ppm).[9] |

| C-2 | ~70.0 | Methylene carbon attached to ether oxygen. Analog: 3-bromochroman-4-one (71.26 ppm).[9] |

| C-3 | ~46.0 | Methine carbon alpha to carbonyl. Analog: 3-bromochroman-4-one (45.43 ppm).[9] |

| 3-CH₃ | ~15.0 | Methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule.

Protocol 2: FT-IR Analysis

-

Sample Preparation: Prepare the sample as a thin film on a NaCl or KBr plate (for oils) or as a KBr pellet (for solids).

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3070 | Aromatic C-H stretch | Aromatic C-H | Common for aromatic rings. |

| ~2970, ~2880 | Aliphatic C-H stretch | Aliphatic C-H | From CH₂ and CH₃ groups. |

| ~1685 | C=O stretch | Carbonyl (ketone) | Strong, characteristic absorption. Analog: 7-substituted chroman-4-one (1681 cm⁻¹).[3] |

| ~1605, ~1460 | Aromatic C=C stretch | Aromatic C=C | Skeletal vibrations of the benzene ring. |

| ~1220 | Aryl-O-C stretch | Ether | Asymmetric C-O-C stretch. |

| ~1080 | C-O stretch | Ether | Symmetric C-O-C stretch. |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol 3: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

-

Ionization Method: Use Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to observe fragmentation.

Predicted Mass Spectrum Data (ESI):

-

Molecular Ion: [M+H]⁺ = m/z 163.07, [M+Na]⁺ = m/z 185.05.

-

Key Fragments (EI): The primary fragmentation pathway would likely involve a retro-Diels-Alder reaction of the pyranone ring, leading to characteristic fragments. Other likely losses include the methyl group (M-15) and carbon monoxide (M-28).

Synthesis and Mechanistic Pathways

The synthesis of 3-substituted chroman-4-ones can be achieved through various modern organic chemistry methodologies. A highly efficient approach is the intramolecular Stetter reaction, which allows for the asymmetric construction of the core structure.[12]

Proposed Synthesis: Intramolecular Stetter Reaction

This pathway involves the reaction of a 2-formylphenyl acrylate with an N-heterocyclic carbene (NHC) catalyst. The NHC adds to the aldehyde, forming a Breslow intermediate which then undergoes a conjugate addition to the acrylate moiety, followed by cyclization and catalyst regeneration to yield the 3-methylchroman-4-one.

Caption: Proposed synthesis workflow for 3-methylchroman-4-one.

Experimental Protocol: Synthesis via Intramolecular Stetter Reaction

-

Catalyst Preparation: In a nitrogen-purged glovebox, add the chiral triazolium salt (NHC precursor, 10 mol%) and a base (e.g., DBU, 10 mol%) to anhydrous toluene. Stir for 30 minutes at room temperature.

-

Reaction Initiation: Prepare a solution of the precursor, 2-formylphenyl propionate (1.0 eq), in anhydrous toluene. Add this solution dropwise to the activated catalyst mixture over 1 hour.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours at room temperature.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Reactivity and Stability

The chemical behavior of 3-methylchroman-4-one is governed by its key functional groups: the ketone, the ether linkage, the chiral center at C-3, and the aromatic ring.

-

Carbonyl Group (C-4): The ketone is susceptible to nucleophilic attack, enabling reactions such as reduction to the corresponding alcohol (chroman-4-ol), or conversion to oximes and hydrazones.[1]

-

α-Carbon (C-3): The methine proton at C-3 is acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at this position.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The ortho, para-directing effect of the ether oxygen will primarily direct substitution to the C-6 and C-8 positions.

-

Ring Opening: Under strong basic or acidic conditions, the pyranone ring can undergo ring-opening reactions.

Caption: Key reactive sites of the 3-methylchroman-4-one scaffold.

Applications in Research and Drug Development

While 3-methylchroman-4-one itself is not typically the final active pharmaceutical ingredient, it is a highly valuable intermediate for the synthesis of complex, biologically active molecules. The chroman-4-one scaffold is recognized for its ability to present substituents in a defined three-dimensional space, making it ideal for probing interactions with biological targets.[2][4]

-

Sirtuin (SIRT) Inhibition: Derivatives of chroman-4-one have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related and neurodegenerative disorders.[13]

-

Anticancer Activity: Numerous substituted chroman-4-ones, particularly thiochroman-4-ones and 3-benzylidenechroman-4-ones, exhibit significant cytotoxic activity against various cancer cell lines.[4][5]

-

Antimicrobial Agents: The scaffold is a promising starting point for developing new agents to combat microbial resistance, with derivatives showing efficacy against pathogenic fungi like Candida albicans and bacteria.[3][4]

-

Anti-inflammatory Effects: By targeting signaling pathways such as the TLR4/MAPK pathway, substituted chroman-4-ones can modulate inflammatory responses.[4]

The synthesis of libraries based on the 3-methylchroman-4-one core allows for systematic exploration of structure-activity relationships (SAR), aiding in the optimization of lead compounds for improved potency and selectivity.[2]

References

- Benchchem. (2025). 3-Methylchromone fundamental properties.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone.

- Benchchem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide.

- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.

- Kamboj, S., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47, 75-111.

- Benchchem. (2025). Application Note: 1H and 13C NMR Analysis of 3-Methylchromone.

- Benchchem. (2025). Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers.

- Ferreira, M. E. S., et al. (2022).

- Alipour, M., et al. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.

-

PubChem. (n.d.). 3-Methylchromone. National Center for Biotechnology Information. Retrieved from [Link]

- Padgett, C. W., et al. (2018). 3-Hydroxy-2-(4- methylphenyl)-4H-chromen-4-one.

- Stefańska, J., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1868.

- Singh, N., et al. (2020). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. RSC Medicinal Chemistry, 11(10), 1185-1194.

-

SpectraBase. (n.d.). 8-(3-METHYLBUT-2-ENYL)-2-PHENYL-CHROMAN-4-ONE. Retrieved from [Link]

- Benchchem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives.

- Sun, H., et al. (2010). 3-Methyl-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1733.

- Ahluwalia, V. K., et al. (1995). Synthesis of 3-methyl-4-[(chromon-3-yl) methylene]-1-phenylpyrazolin-5(4 H ). Indian Journal of Chemistry - Section B, 34B(10), 918-920.

- Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o473.

- Jung, M. E., & Lazarova, T. I. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6827-6837.

-

Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

- Ferreira, M. E. S., et al. (2022).

- Royal Society of Chemistry. (n.d.).

- Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(1), 221-224.

- Albrecht, Ł., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4647.

-

TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

- Gupta, S., et al. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening.

- Ahn, J., et al. (2020). 3-(4-Methylphenyl)-4H-chromen-4-one.

- Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy. Wiley-VCH.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Chromanone and flavanone synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one: A Comprehensive Technical Guide

Executive Summary

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (commonly known as 3-methylchroman-4-one or 3-methyl-4-chromanone) is a critical heterocyclic scaffold in medicinal chemistry, frequently serving as a precursor for bioactive flavonoids, phytoestrogens, and anti-inflammatory agents. Accurate structural elucidation of this molecule is paramount during synthetic scale-up and pharmacological evaluation.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, and Mass Spectrometry) of 3-methylchroman-4-one. Moving beyond simple data tabulation, this guide explores the causality behind experimental parameter selection and establishes self-validating analytical protocols designed for rigorous scientific environments.

Mechanistic Grounding: The Causality of Spectroscopic Choices

To ensure high-fidelity data acquisition, the selection of analytical techniques and parameters must be mechanistically aligned with the physicochemical properties of 3-methylchroman-4-one.

-

Nuclear Magnetic Resonance (NMR): Deuterated chloroform (CDCl₃) is the optimal solvent because the molecule lacks exchangeable protons (such as -OH or -NH), making a non-polar, aprotic environment ideal for sharp resolution. The presence of a chiral center at C-3 renders the adjacent C-2 methylene protons diastereotopic. High-field NMR (≥400 MHz) is required to resolve the complex vicinal and geminal coupling patterns of these protons without peak overlap.

-

Electron Ionization Mass Spectrometry (EI-MS): We utilize 70 eV Electron Ionization because the chromanone core undergoes a highly predictable and diagnostic Retro-Diels-Alder (RDA) fragmentation under hard ionization. Soft ionization techniques (like ESI) often fail to produce this structurally informative fragmentation pattern.

-

Infrared Spectroscopy (ATR-FTIR): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is hygroscopic and can introduce broad -OH stretching artifacts that obscure the baseline. ATR ensures the integrity of the critical conjugated carbonyl stretch at ~1680 cm⁻¹[1] is maintained without matrix interference.

Fig 1. Multi-modal spectroscopic workflow for the structural validation of 3-methylchroman-4-one.

Quantitative Data Summaries

The following tables synthesize the definitive spectroscopic parameters for 3-methylchroman-4-one, aggregated from high-resolution empirical studies.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is defined by the diastereotopic splitting at C-2[2].

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3-CH₃ | 1.22 | Doublet (d) | 7.0 | 3H | Methyl group at C-3 |

| H-3 | 2.86 | Multiplet (m) | - | 1H | Methine proton at C-3 |

| H-2a | 4.15 | Pseudo-triplet (t) | 11.0 | 1H | Axial methylene proton at C-2 |

| H-2e | 4.50 | Doublet of doublets (dd) | 11.5, 5.0 | 1H | Equatorial methylene proton at C-2 |

| H-6, H-8 | 6.95 – 7.03 | Multiplet (m) | - | 2H | Aromatic protons (ortho/para to O) |

| H-7 | 7.46 | Multiplet (m) | - | 1H | Aromatic proton (meta to O) |

| H-5 | 7.88 | Doublet of doublets (dd) | 7.9, 1.8 | 1H | Aromatic proton (ortho to C=O) |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The introduction of the methyl group at C-3 causes a downfield shift of the carbonyl signal (C-4) by approximately 3 ppm compared to unsubstituted 4-chromanone, a phenomenon driven by steric γ-gauche interactions[3].

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 10.7 | CH₃ | 3-CH₃ |

| 40.7 | CH | C-3 |

| 72.2 | CH₂ | C-2 |

| 117.7 | CH | C-8 (Aromatic) |

| 120.5 | C | C-4a (Aromatic, quaternary) |

| 121.3 | CH | C-6 (Aromatic) |

| 127.3 | CH | C-5 (Aromatic) |

| 135.7 | CH | C-7 (Aromatic) |

| 161.7 | C | C-8a (Aromatic, O-linked) |

| 194.8 | C | C-4 (Carbonyl C=O) |

Table 3: Mass Spectrometry (EI, 70 eV)

| m/z | Relative Abundance (%) | Ion/Fragment Assignment |

| 162 | 39 | [M]⁺ (Molecular Ion) |

| 121 | 10 | [M - C₃H₅]⁺ |

| 120 | 100 | [M - C₃H₆]⁺ (Base Peak, RDA fragment) |

| 92 | 72 | [m/z 120 - CO]⁺ |

| 64 | 24 | [C₅H₄]⁺ (Aromatic ring degradation) |

Table 4: Infrared Spectroscopy (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 – 2850 | Weak-Medium | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (conjugated ketone) |

| 1605, 1580 | Medium | C=C stretch (aromatic ring) |

| 1220 – 1250 | Strong | C-O-C asymmetric stretch (ether) |

Step-by-Step Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Each workflow contains an internal checkpoint to verify instrument calibration before data is accepted.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve exactly 15 mg of 3-methylchroman-4-one in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube.

-

Tuning and Matching: Insert the sample into a 500 MHz spectrometer. Automatically tune and match the probe to the ¹H and ¹³C frequencies.

-

Shimming: Perform gradient shimming on the Z-axis until the lock level is maximized and stable.

-

Acquisition:

-

¹H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.

-

¹³C NMR: 512 scans, 2-second relaxation delay, broadband proton decoupling (WALTZ-16).

-

-

Self-Validation Checkpoint: Before integrating the target peaks, verify that the internal Tetramethylsilane (TMS) standard appears exactly at δ 0.00 ppm, and the residual CHCl₃ solvent peak is a sharp singlet at δ 7.26 ppm (¹H) and a distinct triplet at δ 77.16 ppm (¹³C). If these drift by >0.02 ppm, recalibrate the axis.

Protocol B: GC-MS (EI) Analysis

-

Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

-

Instrument Setup: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 250°C with a split ratio of 10:1.

-

Ionization: Set the mass spectrometer to Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

-

Self-Validation Checkpoint: Run a daily tune using Perfluorotributylamine (PFTBA). The analysis is only valid if the tuning report confirms accurate mass calibration at m/z 69, 219, and 502, with the m/z 69 peak acting as the base peak (100% abundance).

Protocol C: ATR-FTIR Analysis

-

Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

-

Background Scan: Acquire a 32-scan background spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Sample Acquisition: Apply a neat drop of the liquid sample (or press the solid) onto the crystal. Apply the pressure anvil. Acquire 32 scans.

-

Self-Validation Checkpoint: Examine the region between 2300–2400 cm⁻¹. A flat baseline indicates successful atmospheric CO₂ subtraction. If a sharp doublet is present, the background scan has expired and must be re-run before accepting the 1680 cm⁻¹ C=O reading.

Diagnostic Fragmentation & Logical Relationships

The mass spectrometric behavior of 3-methylchroman-4-one is highly diagnostic. Under 70 eV electron ionization, the molecular ion [M]⁺ is observed at m/z 162[2]. The dominant and defining fragmentation pathway is the Retro-Diels-Alder (RDA) cleavage of the oxygen-containing heterocyclic ring.

This logical pathway involves the expulsion of a neutral propene molecule (C₃H₆, 42 Da) from the dihydropyran ring, yielding a highly stable, conjugated radical cation at m/z 120, which registers as the base peak (100% abundance)[2]. Subsequently, the m/z 120 ion undergoes the loss of carbon monoxide (CO, 28 Da) to form the m/z 92 fragment, a classic degradation step for phenolic and chromanone derivatives[2].

Fig 2. Logical pathway of the Retro-Diels-Alder fragmentation mechanism in EI-MS.

References

-

Hanaya, K. (1970). "The Stereochemistry of the Reduction of 3-Methyl-4-chromanone". Bulletin of the Chemical Society of Japan. 1

-

Senda, Y., et al. (1977). "13C NMR spectra of 4-chromanones, 4H-1-benzothiopyran-4-ones, and 4H-1-benzothiopyran-4-one 1,1-dioxides". Bulletin of the Chemical Society of Japan. 3

-

The University of Tokyo Repository. (2018). "担持金属触媒を用いた C–H結合変換を伴う反応開発に関する研究" (Studies on Reaction Development Involving C-H Bond Conversion Using Supported Metal Catalysts). 2

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of 3-Methyl-4H-1-benzopyran-4-one

Abstract

The 4H-1-benzopyran-4-one, or chromone, framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among its many derivatives, 3-methyl-4H-1-benzopyran-4-one (3-methylchromone) stands out as a fundamental building block for numerous therapeutic agents. This technical guide provides a comprehensive exploration of the initial discovery and seminal synthetic routes to this pivotal molecule. We will delve into the historical context of its first preparation, dissect the mechanistic underpinnings of classical and contemporary synthetic strategies, and offer field-proven insights into the causality behind experimental choices. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the exploration of chromone chemistry and its therapeutic potential.

Historical Perspective: The Initial Foray into 3-Methylchromone

The first documented synthesis of 3-methyl-4H-1-benzopyran-4-one is credited to Mentzer and Meunier in 1944.[2] Their pioneering work, published in the Bulletin de la Société Chimique de France, laid the groundwork for future explorations into the synthesis and application of this heterocyclic compound. The original method involved the reaction of ortho-hydroxypropiophenone with ethyl formate in the presence of metallic sodium.[2] This approach, a variation of the Claisen condensation, utilizes a strong base to generate an enolate from o-hydroxypropiophenone, which then undergoes acylation by ethyl formate. Subsequent intramolecular cyclization and dehydration yield the 3-methylchromone core.[3] While effective, the use of metallic sodium presented challenges for scalability and safety, prompting the development of more facile and safer synthetic methodologies.[2]

Synthetic Pathways to 3-Methylchromone: A Comparative Analysis

The synthesis of 3-methylchromone can be broadly categorized into direct, one-pot procedures and indirect, multi-step sequences. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups to the reaction conditions.[4]

Direct Synthesis: The Kostanecki-Robinson Reaction

A classical and direct approach to 3-methylchromone is the Kostanecki-Robinson reaction.[4][5] This method involves the acylation of an o-hydroxyaryl ketone, specifically 2'-hydroxyacetophenone, with an aliphatic acid anhydride, in this case, acetic anhydride, in the presence of its sodium salt (sodium acetate).[6] The reaction requires high temperatures, typically 180-190 °C, for several hours.[4]

The causality behind these conditions lies in the reaction mechanism. Sodium acetate, a base, facilitates the formation of an enolate from 2'-hydroxyacetophenone. This enolate then attacks the acetic anhydride. A subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the chromone ring.[5]

A significant challenge in the Kostanecki-Robinson synthesis is the potential formation of the regioisomeric byproduct, 4-methylcoumarin.[6] The purification of 3-methylchromone from this byproduct often requires careful recrystallization or column chromatography.[7]

Experimental Protocol: Kostanecki-Robinson Synthesis of 3-Methylchromone [4]

-

A mixture of 2',4'-dihydroxyacetophenone (5 g, 0.033 mol), anhydrous sodium acetate (5.4 g, 0.066 mol), and acetic anhydride (15 mL) is heated in an oil bath at 180-190 °C for 8-10 hours.

-

The hot reaction mixture is carefully poured into ice water.

-

The solid that separates is collected by filtration and washed with water.

-

The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.

-

The solid is again collected by filtration and recrystallized from ethanol to yield the purified 3-methylchromone.

Indirect Synthesis via a 3-Formylchromone Intermediate

A more versatile and often higher-yielding approach involves the initial synthesis of 3-formylchromone, which is subsequently reduced to 3-methylchromone.[4] This two-step process offers greater control and can be more amenable to the synthesis of a diverse library of 3-substituted chromone derivatives.

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic compounds.[4] In this context, 2'-hydroxyacetophenone reacts with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to produce 3-formylchromone in high yields.[6] The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.[8] The electron-rich aromatic ring of the 2'-hydroxyacetophenone attacks the Vilsmeier reagent, leading to substitution and subsequent cyclization to form the 3-formylchromone.[9]

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromone [4]

-

In a round-bottom flask, cool dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The reaction is quenched by pouring it into ice water, followed by neutralization to precipitate the 3-formylchromone.

-

The crude product is collected by filtration and can be purified by recrystallization.

The conversion of the aldehyde group in 3-formylchromone to a methyl group is a critical final step. Two classical reduction methods are particularly well-suited for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.[4]

-

Wolff-Kishner Reduction: This reaction is performed under basic conditions. It involves the formation of a hydrazone intermediate from the reaction of the 3-formylchromone with hydrazine hydrate. This intermediate is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The driving force for the reaction is the irreversible formation of nitrogen gas.[4][10] The Wolff-Kishner reduction is advantageous for substrates that are sensitive to acidic conditions.[11]

-

Clemmensen Reduction: This method employs acidic conditions, using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[12] It is particularly effective for the reduction of aryl-alkyl ketones and aldehydes.[12] However, the strongly acidic environment makes it unsuitable for molecules with acid-labile functional groups.[13]

The choice between these two reduction methods is a key example of exercising field-proven insight. For a substrate like 3-formylchromone, which is generally stable under both conditions, the choice may come down to the presence of other functional groups on the aromatic ring or practical considerations such as reagent availability and waste disposal.

Mechanistic Insights and Visualizations

A deep understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and troubleshooting unexpected outcomes. The following diagrams, rendered in DOT language, illustrate the key transformations in the synthesis of 3-methyl-4H-1-benzopyran-4-one.

Kostanecki-Robinson Reaction Mechanism

Caption: Mechanism of the Kostanecki-Robinson reaction.

Vilsmeier-Haack Reaction and Subsequent Reduction Workflow

Caption: Indirect synthesis of 3-methylchromone.

Comparative Data of Synthetic Routes

| Synthetic Route | Key Reagents | Conditions | Typical Yields | Advantages | Disadvantages |

| Mentzer and Meunier (1944) | o-hydroxypropiophenone, ethyl formate, Na | Not specified in detail | Not readily available | Pioneering method | Use of hazardous metallic sodium |

| Kostanecki-Robinson | 2'-hydroxyacetophenone, acetic anhydride, sodium acetate | High temperature (180-190 °C) | Moderate | One-pot, direct synthesis | High temperature, potential for byproduct formation |

| Vilsmeier-Haack & Reduction | 2'-hydroxyacetophenone, DMF, POCl₃; then reducing agent | Mild formylation; varied reduction conditions | High (V-H often 80-90%)[6] | High yield, versatile for derivatives | Two-step process |

Characterization of 3-Methyl-4H-1-benzopyran-4-one

The structural confirmation and purity assessment of synthesized 3-methylchromone are typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzopyran ring system and a distinct singlet for the methyl group at the C3 position.[4]

-

¹³C NMR: The carbon NMR spectrum provides resonances for the carbonyl carbon (C4), the olefinic carbons of the pyrone ring (C2 and C3), the aromatic carbons, and the methyl carbon.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-methylchromone (160.17 g/mol ).[14]

-

Infrared Spectroscopy: The IR spectrum will display characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring system.[14]

Conclusion

The journey from the initial discovery of 3-methyl-4H-1-benzopyran-4-one by Mentzer and Meunier to the development of robust and versatile synthetic methodologies like the Kostanecki-Robinson and Vilsmeier-Haack reactions underscores the evolution of synthetic organic chemistry. This guide has provided a detailed technical overview of these foundational synthetic pathways, emphasizing the mechanistic rationale behind experimental choices. As a key scaffold in medicinal chemistry, a thorough understanding of the synthesis of 3-methylchromone is indispensable for researchers and drug development professionals aiming to harness the therapeutic potential of the chromone family of compounds.

References

- BenchChem. (2025). 3-Methylchromone and Its Derivatives: A Comprehensive Technical Review of Their Synthesis and Biological Activities. BenchChem.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone. BenchChem.

- BenchChem. (2025). 3-Methylchromone fundamental properties. BenchChem.

- Mentzer, C. (1956). Process of preparing 3-methyl-chromone. U.S. Patent No. 2,769,015. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). 3-Methylchromone. PubChem. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Kostanecki acylation. Retrieved from [Link]

- Lacova, M., Loos, D., Furdik, M., El-Shaaer, H. M., & Matulova, M. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.

- BenchChem. (2025). common byproducts in 3-Methylchromone synthesis and their removal. BenchChem.

-

Sciencemadness Wiki. (2017, July 29). Clemmensen reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

YouTube. (2018, November 27). Clemmensen Reduction. Professor Dave Explains. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- Royal Society of Chemistry. (n.d.). 3-Methoxalylchromone—a novel versatile reagent for the regioselective purine isostere synthesis. Organic & Biomolecular Chemistry.

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

- YouTube. (n.d.). Wolff-Kishner Reduction. The Organic Chemistry Tutor.

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

- Nchinda, A. T. (n.d.).

- BenchChem. (2025). Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers. BenchChem.

- Online Organic Chemistry Tutor. (2025, April 27).

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2018, December 10).

- SciSpace. (n.d.). (Open Access) Bull. Soc. Chim. France (1914) | F.

- National Center for Biotechnology Information. (n.d.).

- Libra. (n.d.).

- National Center for Biotechnology Information. (2002, August 15). Three-dimensional structure and molecular mechanism of novel enzymes of spore-forming bacteria. PubMed.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US2769015A - Process of preparing 3-methyl-chromone - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 13. Clemmensen Reduction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Analysis of 3-Methylchroman-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active compounds, including flavonoids and their derivatives.[1][2] The introduction of a methyl group at the 3-position creates a chiral center and significantly influences the molecule's three-dimensional conformation, which in turn dictates its interaction with biological targets. A precise understanding of the crystal structure of 3-methylchroman-4-one derivatives is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and critical considerations for the successful crystal structure analysis of this important class of heterocyclic compounds.

Introduction: The Significance of 3D Structural Information

The therapeutic potential of chroman-4-one derivatives spans a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] The substitution pattern on the chroman-4-one core is a key determinant of this biological activity.[8][9] For 3-methylchroman-4-one derivatives, the stereochemistry at the C3 position introduces a layer of complexity and opportunity. Understanding the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, provides invaluable insights into:

-

Pharmacophore Modeling: Elucidating the key structural features responsible for biological activity.

-

Receptor Binding: Visualizing how the molecule interacts with its protein target at the atomic level.

-

Lead Optimization: Guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Polymorphism: Identifying different crystalline forms of the same compound, which can impact solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structural information.[5][10][11][12]

The Crystallization Challenge: From Powder to High-Quality Single Crystals

The most significant bottleneck in crystal structure analysis is often the growth of single crystals of sufficient size and quality for diffraction experiments.[5][13] 3-Methylchroman-4-one derivatives, like many organic molecules, can be challenging to crystallize. Success hinges on a systematic and often empirical approach to exploring the crystallization parameter space.

Foundational Crystallization Techniques

A parallel screening of several crystallization methods is highly recommended to maximize the chances of success.[13] The three most common and effective techniques for small molecules are:

-

Slow Evaporation: This is often the simplest method to initiate.[13][14] The principle relies on gradually increasing the solute concentration by evaporating the solvent until supersaturation is achieved, leading to nucleation and crystal growth.[13]

-

Vapor Diffusion: This technique involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound, gradually reducing the solubility of the compound and inducing crystallization.

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Step-by-Step Protocol for Crystallization Screening

The following protocol outlines a systematic approach to screening for optimal crystallization conditions:

-

Compound Purity: Start with the highest purity material possible. Impurities can inhibit crystallization or lead to poorly formed crystals.

-

Solvent Selection:

-

Choose a solvent or solvent system in which the 3-methylchroman-4-one derivative is fully soluble at room temperature.

-

For slow evaporation, select a solvent with a relatively low boiling point to allow for gradual evaporation.[13]

-

Common solvents for chroman-4-one derivatives include ethanol, methanol, ethyl acetate, and acetonitrile.[14][15]

-

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound (a starting concentration of 5-20 mg/mL is a good benchmark).[13]

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[13]

-

Setup:

-

Slow Evaporation: Cover the vial with a cap containing a small hole or use a loose-fitting cap to control the rate of evaporation.

-

Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed container with a small reservoir of an anti-solvent.

-

-

Incubation: Place the crystallization setup in a vibration-free environment at a constant temperature.

-

Monitoring: Regularly observe the vials for crystal growth over a period of days to weeks.

A successful example of crystallization by slow evaporation involved dissolving 3-methyl-4H-chromen-4-one powder in ethanol and allowing it to evaporate at room temperature for one week, which yielded colorless, block-like crystals suitable for X-ray analysis.[16]

Caption: Experimental workflow for the crystallization of 3-methylchroman-4-one derivatives.

Single-Crystal X-ray Diffraction (SC-XRD): Data Collection and Structure Solution

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.[10][12]

The SC-XRD Workflow

The workflow for SC-XRD can be summarized as follows:

-

Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head.[10]

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[10] This results in a unique diffraction pattern for the compound.

-

Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution: The processed data is used to determine the initial arrangement of atoms in the crystal's unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Interpreting the Crystallographic Data

The final output of a crystal structure analysis is a set of atomic coordinates that describe the three-dimensional structure of the molecule. From this, a wealth of information can be extracted.

Key Structural Parameters

| Parameter | Description | Importance in Drug Design |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Defines the crystal system and provides a fingerprint for the crystalline form. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Determines the number of molecules in the asymmetric unit and influences crystal packing. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the chemical connectivity and reveals any unusual geometric features. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. | Crucial for understanding the molecule's 3D shape and flexibility. |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds and π-π stacking that hold the molecules together in the crystal. | Influences crystal packing, stability, and can be relevant to receptor binding. |

For example, in the crystal structure of 3-methyl-4H-chromen-4-one, the two fused six-membered rings are nearly coplanar.[16] The crystal structure is stabilized by weak C—H⋯O contacts that form chains along the a-axis.[16]

Leveraging Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18][19] It is an invaluable resource for researchers working with 3-methylchroman-4-one derivatives. The CSD can be used to:

-

Search for existing structures: Determine if the crystal structure of a particular derivative or a closely related analog has already been determined.

-

Analyze conformational preferences: Study the preferred conformations of the chroman-4-one ring system and the orientation of substituents.[15]

-

Investigate intermolecular interactions: Identify common hydrogen bonding motifs and packing arrangements.[20]

Conclusion

The crystal structure analysis of 3-methylchroman-4-one derivatives is a powerful tool in the arsenal of the medicinal chemist. The detailed three-dimensional structural information obtained from single-crystal X-ray diffraction provides a solid foundation for understanding structure-activity relationships, guiding lead optimization, and ultimately, accelerating the drug discovery process. While the path from a powdered compound to a refined crystal structure can be challenging, a systematic and informed approach to crystallization and data analysis will significantly increase the likelihood of success.

References

-

Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. (2019). PMC. Available at: [Link]

-

Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Available at: [Link]

-

Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. Available at: [Link]

-

3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. (2021). PMC. Available at: [Link]

-

How can I obtain good crystals of heterocyclic organic compounds?. (2023). ResearchGate. Available at: [Link]

-

3-Methyl-4H-chromen-4-one. (2010). PMC. Available at: [Link]

-

Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. (2022). PMC. Available at: [Link]

-

3-(4-Methylphenyl)-4H-chromen-4-one. (2021). PMC. Available at: [Link]

-

Cambridge Structural Database. Wikipedia. Available at: [Link]

-

Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework a. (2021). Semantic Scholar. Available at: [Link]

-

Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives. ResearchGate. Available at: [Link]

-

3-Hydroxy-2-(4- methylphenyl)-4H-chromen-4-one. (2018). Georgia Southern University. Available at: [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). PubMed. Available at: [Link]

-

X‐ray crystallography of 3 af.. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI. Available at: [Link]

-

(PDF) Crystal structure of 3-(hydroxymethyl)chromone. (2015). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Available at: [Link]

-

The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. Available at: [Link]

-

New insights and innovation from a million crystal structures in the Cambridge Structural Database. (2019). PMC. Available at: [Link]

-

CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]

-

3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. (2010). PMC. Available at: [Link]

-

Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. Available at: [Link]

-

Chromone derivatives in the pharmaceutical industry.. ResearchGate. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Making sure you're not a bot! [gupea.ub.gu.se]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. 3-Methyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 18. New insights and innovation from a million crystal structures in the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 20. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Reactivity of the 3-Methylchroman-4-one Core: An In-Depth Technical Guide

Executive Summary

The chroman-4-one framework is a privileged heterocyclic scaffold in medicinal chemistry, distinguished from its chromone counterpart by the absence of a C2–C3 double bond. This structural divergence eliminates ring planarization, resulting in a puckered dihydropyran conformation that profoundly alters its 3D spatial profile and chemical reactivity. The introduction of a methyl group at the C-3 position further complicates this landscape, introducing steric bulk and a highly reactive alpha-stereocenter. This whitepaper dissects the mechanistic reactivity of the 3-methylchroman-4-one core, providing self-validating experimental protocols and exploring its applications in modern drug development.

Structural Nuances and Stereochemical Foundations

The fundamental difference between chromones and chroman-4-ones lies in their degree of saturation[1]. The saturation between C-2 and C-3 in the chroman-4-one core allows the B-ring (dihydropyran) to adopt a half-chair conformation. When a methyl group is introduced at the C-3 position (forming 3-methylchroman-4-one), it acts as a critical stereochemical anchor:

-

Steric Shielding: The C-3 methyl group creates facial hindrance, dictating the trajectory of nucleophiles attacking the adjacent C-4 carbonyl.

-

Target Binding: The non-planar geometry allows the core to intercalate into narrow, hydrophobic enzymatic pockets—such as those found in Sirtuin 2 (SIRT2)—which planar chromones cannot access effectively [5].

Mechanistic Reactivity Profile

The reactivity of the 3-methylchroman-4-one core is compartmentalized into three primary domains: the alpha-carbon (C-3), the carbonyl center (C-4), and the aromatic A-ring (C-5 to C-8).

C-3 Alpha-Alkylation and Radical Functionalization

The C-3 position is highly susceptible to enolization due to the electron-withdrawing nature of the C-4 carbonyl. This acidity allows for the generation of tertiary stereocenters via asymmetric substitution. Furthermore, the C-3 position is a prime target for radical cascade cyclizations. For example, silver-promoted aryldifluoromethylation utilizes electron-deficient radicals that readily add to the core, generating complex, fluorine-containing derivatives [4].

Carbonyl (C-4) Transformations

The C-4 ketone is an electrophilic hub. It readily undergoes hydride reductions (e.g., using

Aromatic Ring Functionalization

The benzene nucleus (A-ring) undergoes standard electrophilic aromatic substitutions. Functionalizing the C-7 position with hydroxyl or amino groups is a standard practice for tuning the electronic push-pull dynamics of the molecule, an essential step in developing fluorescent probes for Reactive Oxygen Species (ROS).

Mechanistic reactivity map of the 3-methylchroman-4-one core across key atomic positions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the causality of reagent selection and the built-in validation checkpoints required for successful execution.

Protocol A: One-Pot O- and C-Methylation

Objective: Synthesize 3-methylchroman-4-one derivatives via simultaneous methylation of an isoflavone precursor [2].

Causality: Sodium methoxide (

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 7,4′-dihydroxyisoflavone in anhydrous N,N-dimethylformamide (DMF) within a flame-dried Schlenk flask under a continuous

purge. -

Deprotonation: Carefully add 3.2 equivalents of

(or -

Alkylation: Introduce 3.5 equivalents of iodomethane dropwise. Gradually warm the reaction to room temperature and stir for 4 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous

to neutralize excess base. Extract the aqueous layer three times with ethyl acetate (EtOAc). -

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography.

Self-Validation Checkpoint: The success of the C-3 methylation must be confirmed via

Self-validating experimental workflow for the one-pot methylation of the chroman-4-one core.

Protocol B: Asymmetric Nucleophilic Substitution at C-3

Objective: Generate chiral tertiary

Step-by-Step Methodology:

-

Preparation: Dissolve 0.14 mmol of the chiral 6-chloro-3-methylchroman-4-one precursor in 0.68 mL of acetonitrile.

-

Substitution: Add 1.5 equivalents of TBAOH (40% in water) to the stirred solution at ambient temperature.

-

Reaction Monitoring: Stir for exactly 1 hour, monitoring the consumption of the starting material via TLC (hexane:ethyl acetate = 5:1).

-

Direct Purification: Bypass aqueous workup to prevent epimerization; directly load the reaction mixture onto an open silica column and elute to isolate the

-hydroxyketone.

Pharmacological Applications and Target Binding

The unique spatial geometry of the 3-methylchroman-4-one core has made it a highly sought-after scaffold in targeted therapeutics.

-

SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase implicated in cancer proliferation. The 3-methylchroman-4-one scaffold acts as a highly selective SIRT2 inhibitor. The puckered conformation of the core allows it to navigate the narrow binding channel of SIRT2, while heterofunctional groups attached to the core enhance hydrophilicity and binding affinity, resulting in potent antiproliferative effects in breast (MCF-7) and lung (A549) carcinoma cell lines [5].

-

Antimicrobial Agents: The absence of the C2–C3 double bond significantly alters the electronic distribution of the molecule compared to chromones, enhancing its ability to disrupt microbial cell membranes. Derivatives of the core have shown broad-spectrum efficacy against Staphylococcus epidermidis and Pseudomonas aeruginosa [1].

Quantitative Data Summaries

The following table synthesizes the quantitative yields and stereochemical outcomes of the key functionalization reactions discussed in this guide.

| Reaction Type | Reagents / Catalyst | Target Derivative | Yield (%) | Enantiomeric Excess (ee %) |

| One-Pot Methylation | 2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one | 89.0 | N/A (Racemic) | |

| Radical Cyclization | 3-Aryldifluoromethyl-chroman-4-one | 73.0 | N/A | |

| Nucleophilic Substitution | TBAOH, Acetonitrile | 6-Chloro-3-hydroxy-3-methylchroman-4-one | 39.0 | 91.8 |

| Carbonyl Reduction | 7-Hydroxy-3-methylchroman-4-ol (Intermediate) | 46.2 | N/A |

References

- Title:Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL

- Title:Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)

- Title:Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution Source: MDPI URL

- Title:Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives Source: PMC - NIH URL

- Title:Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: ACS Publications URL

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-1-benzopyran-4-one, or chromone, core is a privileged scaffold found in a vast array of naturally occurring and synthetic bioactive compounds. While substitutions at various positions of the benzopyran ring system are common, the natural occurrence of a methyl group at the C-3 position is notably rare. This technical guide provides a comprehensive exploration of the natural occurrence of methylchromone structures, with a particular focus on the scarcity of 3-methyl-4H-1-benzopyran-4-one and the prevalence of its isomers. We will delve into the established biosynthetic pathways of chromones, the enzymatic machinery that dictates their structural diversity, and the known biological activities of naturally derived methylchromones, offering insights for drug discovery and development.

Introduction: The Chromone Scaffold in Nature's Arsenal

The chromone (4H-1-benzopyran-4-one) skeleton is a recurring motif in a multitude of natural products isolated from plants, fungi, and bacteria.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them attractive starting points for drug discovery programs.[2][3] The biological activity of chromone derivatives is often dictated by the nature and position of substituents on the benzopyran ring system. This guide specifically addresses the natural occurrence of methyl-substituted chromones, with a focused inquiry into the 3-methyl-4H-1-benzopyran-4-one structure.

Natural Occurrence: A Tale of Isomeric Prevalence

While the chromone framework is widespread, the substitution pattern of the methyl group is not random. A thorough review of the literature reveals a striking trend: the vast majority of naturally occurring simple methylchromones are substituted at the C-2 position.

The Preponderance of 2-Methylchromones

Numerous 2-methylchromone derivatives have been isolated from various natural sources. For instance, a new methylchromone glycoside, 7-O-(4', 6'-digalloyl)-β-D-glucopyranosyl-5-hydroxy-2-methylchromone, was isolated from the aerial parts of Baeckea frutescens.[4] This finding is consistent with the general observation that naturally occurring chromones often bear a methyl group at the C-2 position and oxygen-containing substituents at C-5 and C-7.

The Enigma of 3-Methyl-4H-1-benzopyran-4-one

In stark contrast to the abundance of 2-methylchromones, the simple 3-methyl-4H-1-benzopyran-4-one is not commonly reported as a natural product. While the broader class of 3-substituted benzopyran-4-ones has been identified as potential anticancer agents, these are often the result of synthetic efforts.[5] It is important to distinguish the benzopyranone core from the pyranone core, as a related compound, 3-methyl-4H-pyran-4-one, is considered a synthetic product and not readily isolated from natural sources.[6] This underscores the need for precise chemical identification in natural product research.

The apparent scarcity of naturally occurring 3-methylchromones suggests a biosynthetic constraint or a lack of evolutionary pressure for the development of enzymes that catalyze methylation at this specific position.

Biosynthesis of the Chromone Core: The Polyketide Pathway

The biosynthesis of the chromone skeleton primarily follows the polyketide pathway. This involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a polyketide chain that subsequently undergoes cyclization and aromatization.

The general biosynthetic pathway for a simple methylchromone, such as 2-methyl-5,7-dihydroxy-4H-1-benzopyran-4-one, is initiated by a polyketide synthase (PKS). The process begins with a starter unit, typically acetyl-CoA, followed by the addition of several extender units of malonyl-CoA. The resulting poly-β-keto chain then undergoes a series of cyclization and aromatization reactions to form the chromone ring system.

Caption: Generalized biosynthetic pathway of a 2-methylchromone via the polyketide pathway.

The Question of C-Methylation

The introduction of a methyl group onto the chromone scaffold is a key diversification step. While the methyl group at C-2 often originates from the acetyl-CoA starter unit, methylation at other positions, including C-3, would likely require the action of specific C-methyltransferases. These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor. The rarity of 3-methylchromones in nature points to the infrequent evolution or discovery of C-methyltransferases that can act on the C-3 position of the chromone ring.

Biological Activities of Naturally Occurring Methylchromones

Despite the isomeric preference, naturally occurring methylchromones exhibit a range of significant biological activities.

| Compound Class | Example | Natural Source | Biological Activity | Reference |

| 2-Methylchromone Glycosides | 7-O-(4', 6'-digalloyl)-β-D-glucopyranosyl-5-hydroxy-2-methylchromone | Baeckea frutescens | Potent COX-1 and COX-2 inhibition | [4] |

| Complex Chromones | Stigmatellin A | Stigmatella aurantiaca (Myxobacterium) | Inhibitor of mitochondrial and photosynthetic electron transport | [7] |

These examples highlight the potential of methylchromones as lead structures for the development of new therapeutic agents. The potent anti-inflammatory activity of the 2-methylchromone from Baeckea frutescens is particularly noteworthy for drug development professionals.

Experimental Protocols: A General Framework for Isolation and Characterization

The isolation and characterization of methylchromones from natural sources typically follow a standard phytochemical workflow.

Extraction and Fractionation

-

Extraction: Dried and powdered plant or fungal material is extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are subjected to column chromatography over silica gel or Sephadex LH-20 to separate the components based on their polarity and size.

Isolation and Purification

-

Chromatographic Techniques: Fractions containing compounds of interest are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

-

Spectroscopic Methods: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the position of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

-

Caption: A generalized workflow for the isolation and characterization of methylchromones.

Conclusion and Future Perspectives

The natural products landscape reveals a clear preference for the 2-methylchromone scaffold over its 3-methyl counterpart. This observation presents both a challenge and an opportunity for researchers. The scarcity of naturally occurring 3-methyl-4H-1-benzopyran-4-ones suggests that the synthetic space for these compounds is largely unexplored in a biological context. For drug development professionals, this represents a potential avenue for the creation of novel therapeutic agents with unique structure-activity relationships.

Future research should focus on:

-

Exploring diverse and underexplored natural sources for the potential discovery of novel 3-methylchromones.

-

Investigating the enzymatic basis for the regioselective methylation of the chromone core to understand the biosynthetic constraints.

-

Utilizing synthetic biology approaches to engineer biosynthetic pathways for the production of non-natural 3-methylchromone derivatives.

By understanding the natural distribution and biosynthetic origins of methylchromones, the scientific community can better leverage this versatile scaffold for the development of next-generation therapeutics.

References

- Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI. (URL not provided in search results)

- The Pharmacological Potential of 3-Methylchromone: A Technical Guide. Benchchem. (URL not provided in search results)

- 3-Methylchromone and Its Derivatives: A Comprehensive Technical Review of Their Synthesis and Biological Activities. Benchchem. (URL not provided in search results)

-

New flavonoids and methylchromone isolated from the aerial parts of Baeckea frutescens and their inhibitory activities against cyclooxygenases-1 and -2. PubMed. ([Link])

- Natural derivatives of 4H-pyran-4-one. ResearchGate. (URL not provided in search results)

- Isolation and structure elucidation of secondary metabolites from selected fungi. Iowa Research Online. (URL not provided in search results)

- DNA Methylation Modifications Induced by Hexavalent Chromium. PMC. (URL not provided in search results)

- 3-Methyl-4H-pyran-4-one: A Synthetic Compound, Not a Readily Isolated Natural Product. Benchchem. (URL not provided in search results)

- Isolation and Structure Elucidation of Screlotiumol from Soil Borne Fungi Screlotium. Asian Pacific Journal of Cancer Prevention. (URL not provided in search results)

- Phytochemical Screening and Biological Activities of Medicinal Plants. ManTech Publications. (URL not provided in search results)

- Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. (URL not provided in search results)

-

Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. PubMed. ([Link])

- Isolation and Structure Elucidation of Secondary Metabolites from Endophytic Fungi and the Plant Prismatomeris tetrandra and Synthesis of. (URL not provided in search results)

- Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (URL not provided in search results)

- NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. (URL not provided in search results)

- Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers. (URL not provided in search results)

- Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. Frontiers. (URL not provided in search results)

-

Plasmids 101: Methylation and Restriction Enzymes. Addgene Blog. ([Link])

- Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. (URL not provided in search results)

- Benzopyran – Knowledge and References. Taylor & Francis. (URL not provided in search results)

- Metabolic engineering of microorganisms for production of aromatic compounds. PMC. (URL not provided in search results)

- Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. (URL not provided in search results)

- Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration. MDPI. (URL not provided in search results)

- DNA methylation and modifying enzymes. ResearchGate. (URL not provided in search results)

- Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. PMC. (URL not provided in search results)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New flavonoids and methylchromone isolated from the aerial parts of Baeckea frutescens and their inhibitory activities against cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-Kingdom DNA Methylation Dynamics: Comparative Mechanisms of 5mC/6mA Regulation and Their Implications in Epigenetic Disorders [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Configurational Stability in Drug Design: Tautomerism and Stereoisomerism in 3-Methylchroman-4-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The chroman-4-one bicyclic system is a privileged scaffold in medicinal chemistry, frequently serving as the structural backbone for flavonoids, homoisoflavanones, and synthetic therapeutics. When substituted at the C3 position—such as in 3-methylchroman-4-one —the molecule gains a stereocenter adjacent to a carbonyl group. This architectural feature introduces a critical vulnerability: keto-enol tautomerism.

For drug development professionals, understanding the kinetic instability of this alpha-chiral center is paramount. This whitepaper provides an in-depth mechanistic analysis of the tautomerization-induced racemization of 3-methylchroman-4-one, details self-validating experimental protocols for stability profiling, and outlines modern medicinal chemistry strategies to lock the 3D conformation of these bioactive molecules.

Structural Foundation: Stereoisomerism in the Chromanone Scaffold

3-Methylchroman-4-one consists of a benzene ring fused to a dihydropyran ring containing a ketone at the 4-position. The introduction of a methyl group at the C3 carbon creates a chiral center, meaning the molecule exists as a pair of enantiomers: (R)- and (S)-3-methylchroman-4-one.